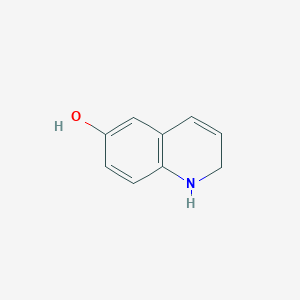

1,2-Dihydroquinolin-6-ol

Description

Structure

3D Structure

Properties

CAS No. |

137732-58-2 |

|---|---|

Molecular Formula |

C9H9NO |

Molecular Weight |

147.17 g/mol |

IUPAC Name |

1,2-dihydroquinolin-6-ol |

InChI |

InChI=1S/C9H9NO/c11-8-3-4-9-7(6-8)2-1-5-10-9/h1-4,6,10-11H,5H2 |

InChI Key |

XIYBHRFMBIVRAM-UHFFFAOYSA-N |

SMILES |

C1C=CC2=C(N1)C=CC(=C2)O |

Canonical SMILES |

C1C=CC2=C(N1)C=CC(=C2)O |

Synonyms |

6-Quinolinol,1,2-dihydro-(9CI) |

Origin of Product |

United States |

Synthetic Methodologies for 1,2 Dihydroquinolin 6 Ol and Its Analogs

Classical Synthetic Approaches

Traditional methods for quinoline (B57606) and dihydroquinoline synthesis have been the bedrock of heterocyclic chemistry for over a century. These reactions often involve acid-catalyzed condensation and cyclization steps.

The Friedländer synthesis is a fundamental reaction that traditionally produces quinoline derivatives by condensing a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone with a compound containing a reactive α-methylene group (a CH₂ group adjacent to a carbonyl). wikipedia.orgmdpi.com The reaction is typically promoted by acid or base catalysis. wikipedia.orgjptcp.com

The mechanism can proceed through two primary pathways: an initial aldol (B89426) condensation followed by cyclization and dehydration, or the formation of a Schiff base followed by an intramolecular aldol reaction. wikipedia.org While the final product is usually a fully aromatized quinoline, 1,2-dihydroquinoline (B8789712) derivatives can be considered as key intermediates in related synthetic strategies. researchgate.netnih.gov For the synthesis of a 6-hydroxy substituted dihydroquinoline, a 2-amino-5-hydroxy-substituted benzaldehyde (B42025) or ketone would serve as the logical starting material. More recent modifications of the Friedländer reaction, such as using 2-aminobenzyl alcohol with ketones in the presence of a copper catalyst and an oxidant, have been developed to improve versatility. nih.gov

Table 1: Overview of a General Friedländer Synthesis

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type |

| 2-Aminobenzaldehyde | Ketone (e.g., Acetone) | Acid (e.g., H₂SO₄) or Base (e.g., NaOH) | Substituted Quinoline |

| 2-Aminoketone | Aldehyde with α-methylene | Trifluoroacetic acid, Iodine, or Lewis Acids | Substituted Quinoline |

Among the classical condensation methods, the Skraup-Doebner-von Miller reaction is a significant route for synthesizing quinolines from anilines and α,β-unsaturated carbonyl compounds. wikipedia.org This reaction and its mechanism have been a subject of extensive study, with evidence suggesting that 1,2-dihydroquinolines are crucial intermediates that can sometimes be isolated. researchgate.netacs.org For instance, 2,6-dimethyl-1,2-dihydroquinoline has been successfully isolated as an intermediate in the Doebner-Miller synthesis of the corresponding quinoline. researchgate.net

The reaction is typically catalyzed by strong Brønsted or Lewis acids. wikipedia.org The mechanism is thought to involve the conjugate addition of the aniline (B41778) to the α,β-unsaturated carbonyl compound, followed by an acid-catalyzed cyclization of the resulting intermediate onto the aromatic ring, and subsequent dehydration. wikipedia.orgacs.org The level of oxidation of the final product, whether it is a dihydroquinoline or a fully aromatic quinoline, can depend on the reaction conditions and the specific substrates used.

Table 2: Example of Doebner-von Miller Type Reaction

| Aniline Derivative | Carbonyl Compound | Catalyst/Conditions | Key Intermediate/Product |

| Aniline | α,β-Unsaturated Ketone/Aldehyde | Lewis or Brønsted Acid | 1,2-Dihydroquinoline |

| 4-Isopropylaniline | Pulegone (α,β-unsaturated ketone) | Acid Catalyst | Dihydroquinoline derivative |

Ethoxyquin (B1671625), chemically known as 6-ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline, serves as a direct precursor for synthesizing analogs. researchgate.netchemicalbook.com The synthesis of ethoxyquin itself is a classical example of a dihydroquinoline formation, involving the reaction of p-phenetidine (B124905) (4-ethoxyaniline) with acetone (B3395972), often catalyzed by an acid like benzenesulfonic acid. chemicalbook.com

To obtain the target compound, 1,2-dihydroquinolin-6-ol, one could either start with p-aminophenol instead of p-phenetidine in a similar condensation reaction with acetone or perform a chemical modification on ethoxyquin. The conversion of the 6-ethoxy group of ethoxyquin to a 6-hydroxy group involves a standard ether cleavage reaction. Furthermore, research into heavier chalcogen analogues of ethoxyquin has demonstrated that the 6-position can be functionalized. This is achieved by starting with 6-bromo-2,2,4-trimethyl-1,2-dihydroquinoline, which undergoes dilithiation and subsequent reaction with various electrophiles. researchgate.netacs.org This highlights the viability of modifying the 6-position of the dihydroquinoline ring system to access derivatives like the 6-ol.

Condensation Reactions in Dihydroquinoline Formation

Advanced Catalytic Syntheses

Modern synthetic chemistry has introduced sophisticated catalytic systems that offer high efficiency, selectivity, and milder reaction conditions for constructing the 1,2-dihydroquinoline core.

Transition metal-catalyzed intramolecular hydroarylation has emerged as a powerful strategy for synthesizing dihydroquinolines. mdpi.commdpi.comchemrevlett.com

Gold-Catalyzed Synthesis: Gold(I) catalysts, in particular, have proven to be highly effective in the intramolecular hydroarylation (IMHA) of N-substituted-N-propargylanilines to yield 4-substituted-1,2-dihydroquinolines. mdpi.comunicatt.itsemanticscholar.orgnih.gov This approach typically involves a 6-endo cyclization. mdpi.com The reaction proceeds efficiently under relatively mild conditions, and the choice of catalyst and the electronic nature of the substituents on the aniline ring can influence the yield and regioselectivity. mdpi.comsemanticscholar.org For instance, N-ethoxycarbonyl protected N-propargylanilines undergo rapid IMHA in the presence of catalysts like JohnPhosAu(CH₃CN)SbF₆ to give high yields of the corresponding 1,2-dihydroquinolines. mdpi.comnih.gov

Table 3: Gold-Catalyzed Intramolecular Hydroarylation for 1,2-Dihydroquinoline Synthesis. mdpi.com

| Substrate | Catalyst | Solvent | Temperature | Yield |

| N-ethoxycarbonyl-N-(3-phenylprop-2-yn-1-yl)aniline | JohnPhosAu(CH₃CN)SbF₆ | CH₂Cl₂ | 80 °C | High |

| N-ethoxycarbonyl-N-(3-(4-methoxyphenyl)prop-2-yn-1-yl)aniline | JohnPhosAu(CH₃CN)SbF₆ | CH₂Cl₂ | 80 °C | 99% |

| N-ethoxycarbonyl-N-(3-(4-(methoxycarbonyl)phenyl)prop-2-yn-1-yl)aniline | JohnPhosAu(CH₃CN)SbF₆ | CH₂Cl₂ | 80 °C | 99% |

Palladium-Catalyzed Synthesis: Palladium catalysis offers several distinct pathways to 1,2-dihydroquinolines. One method involves an intramolecular Wacker-type reaction, where a palladium catalyst promotes the cyclization of an appropriate alkene-substituted aniline. ecust.edu.cn Another powerful strategy is the use of palladium-catalyzed domino reactions. For example, a sequence involving a Buchwald-Hartwig arylic amination followed by an allylic amination can construct the dihydroquinoline ring from anilines and Morita-Baylis-Hillman adducts derived from o-bromobenzaldehyde. nih.govacs.org These methods showcase the versatility of palladium in forming multiple C-N bonds in a controlled manner. umich.eduarkat-usa.org

Silver catalysis provides an efficient and often cost-effective alternative for the synthesis of 1,2-dihydroquinoline derivatives. nih.govacs.org A notable example is a silver-catalyzed domino reaction that effectively combines simple anilines and alkynes to generate the 1,2-dihydroquinoline core. nih.govacs.org This process is believed to proceed through a cascade of hydroamination and hydroarylation steps. acs.org

Silver catalysts such as silver triflate (AgOTf) or silver tetrafluoroborate (B81430) (AgBF₄) have been employed in these transformations. nih.govacs.org Silver has also been utilized in multicomponent reactions, where three or more starting materials are combined in a single pot to create complex molecular architectures, including substituted 2-amino-1,2-dihydroisoquinolines, which are structural isomers of the target class. beilstein-journals.org

Copper-Catalyzed Annulation and Cyclization Strategies

Copper catalysis has emerged as a powerful tool for the construction of dihydroquinoline rings through various tandem reactions. These methods often involve cascade radical addition and cyclization pathways, providing efficient access to functionalized dihydroquinolinone analogs.

One notable strategy involves the copper-catalyzed tandem reaction of N-arylcinnamamides with a range of hydrocarbon partners. For instance, Duan's group developed a method using cuprous oxide (Cu₂O) as a catalyst and tert-butylperoxy benzoate (B1203000) (TBPB) as an oxidant. preprints.org This reaction proceeds via a cascade radical addition/cyclization with substrates like benzyl (B1604629) hydrocarbons, ethers, alcohols, and alkanes, yielding the desired dihydroquinolinones in moderate to good yields. preprints.orgmdpi.com The mechanism is believed to involve the homolytic cleavage of the oxidant in the presence of the copper catalyst, which generates a radical that then adds to the N-arylcinnamamide, initiating an intramolecular cyclization and subsequent oxidation/deprotonation to afford the final product. mdpi.com

Wang and co-workers developed a copper(I) iodide (CuI)-catalyzed method for the synthesis of trifluoromethylated 3,4-dihydroquinolin-2(1H)-ones. preprints.orgmdpi.com This reaction utilizes Togni's reagent for the trifluoromethylation and demonstrates broad functional group tolerance, accommodating various N-substituted N-phenylcinnamamides to yield the trans-products efficiently. mdpi.com Similarly, copper catalysis facilitates the cyanoalkylarylation of N-arylcinnamamides with cyclobutanone (B123998) oxime esters, proceeding through a radical addition and 6-endo-trig cyclization pathway. preprints.org

More recently, copper-catalyzed asymmetric kinetic resolution has been employed to access enantioenriched multi-substituted tetrahydroquinolines from racemic 2-substituted 1,2-dihydroquinolines, highlighting the versatility of copper in controlling stereochemistry. rsc.org

Table 1: Examples of Copper-Catalyzed Synthesis of Dihydroquinoline Analogs

| Catalyst | Substrates | Reagents | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| Cu₂O | N-arylcinnamamides, Benzyl hydrocarbons | TBPB | Dihydroquinolin-2(1H)-ones | Moderate to Good | preprints.orgmdpi.com |

| CuI | N-phenylcinnamamides, Togni's Reagent | CHCl₃ (solvent) | Trifluoromethylated DHQOs | Moderate to Good | preprints.orgmdpi.com |

| Cu(TFA)₂ | Anilines, Cyclobutanone oxime | - | Spirotetrahydroquinolines | Good | beilstein-journals.org |

| CuCl | N-arylphosphonamides, Aromatic iodides | Ligand | Chiral Dihydrobenzofurans | High | rsc.org |

Metal-Free Synthetic Protocols

In alignment with the principles of green chemistry, several metal-free synthetic routes to dihydroquinolines have been established. These protocols often rely on the use of alternative energy sources or non-metallic reagents to promote cyclization.

A notable metal-free approach involves the cascade oxidative decarbonylative radical addition/cyclization of N-arylcinnamamides with aliphatic aldehydes. preprints.orgresearchgate.net This method provides regioselective intramolecular 6-endo-trig cyclization with a variety of primary, secondary, and tertiary alkyl radicals generated from the aldehydes. researchgate.net Mai's group reported a metal-free protocol for synthesizing 3,4-disubstituted dihydroquinolin-2(1H)-ones through a tandem cyclization of N-arylcinnamamides with pentane-2,4-dione, using potassium persulfate (K₂S₂O₈) as the oxidant. preprints.orgmdpi.com

Multi-component reactions offer another avenue for metal-free synthesis. An atom-efficient, catalyst-free, one-pot, four-component condensation of resorcinol, an aromatic aldehyde, acetoacetanilide, and ammonium (B1175870) acetate (B1210297) has been developed to produce functionalized 1,4-dihydroquinolines. researchgate.net This reaction proceeds effectively in ethanol (B145695) under both conventional heating and microwave irradiation, with the latter often providing improved yields and shorter reaction times. researchgate.net

Furthermore, intramolecular cyclization of 2-aminochalcones in the presence of Amberlyst®-15, a solid acid catalyst, yields 2,3-dihydroquinolin-4(1H)-ones in a metal-free process. mdpi.com The condensation reaction between 2-sulfamidobenzaldehydes and alkenyl trifluoroborates also provides an efficient metal-free synthesis of 1,2-dihydroquinoline derivatives. nih.gov

Table 2: Selected Metal-Free Synthetic Protocols for Dihydroquinoline Analogs

| Method | Substrates | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Cascade Radical Cyclization | N-arylcinnamamides, Aliphatic aldehydes | PhF (solvent) | Alkyl-substituted DHQOs | preprints.orgresearchgate.net |

| Tandem Cyclization | N-arylcinnamamides, Pentane-2,4-dione | K₂S₂O₈, MeCN/H₂O | 3,4-disubstituted DHQOs | preprints.orgmdpi.com |

| Four-Component Reaction | Resorcinol, Aldehyde, Acetoacetanilide, NH₄OAc | Ethanol, Microwave/Heat | 1,4-Dihydroquinolines | researchgate.net |

| Intramolecular Cyclization | 2-Aminochalcones | Amberlyst®-15 | 2,3-Dihydroquinolin-4-ones | mdpi.com |

| Condensation Reaction | 2-Sulfamidobenzaldehydes, Alkenyl trifluoroborates | - | 1,2-Dihydroquinolines | nih.gov |

Multi-component and Tandem Reaction Sequences

One-Pot Multistep Synthesis of Dihydroquinolines

One-pot syntheses are highly valued for their efficiency, reducing the need for intermediate purification steps, saving time, and minimizing waste. Several one-pot strategies have been successfully applied to the synthesis of the dihydroquinoline core.

A novel one-pot, five-step process combines nanocatalysis and base-catalysis to produce substituted 1,2-dihydroquinolines. cardiff.ac.uk This sequence begins with the gold-catalyzed aerobic oxidation of allylic alcohols, followed by a base-catalyzed tandem hetero-Michael addition/aldolization/crotonization with an ortho-amino benzaldehyde. cardiff.ac.ukcardiff.ac.uk

Another versatile one-pot method involves a four-component reaction between resorcinol, an aromatic aldehyde, acetoacetanilide, and ammonium acetate in ethanol. researchgate.net This catalyst-free method is environmentally friendly and produces highly substituted 1,4-dihydroquinolines. researchgate.net Similarly, a one-pot synthesis of heterocyclic dihydroquinoline analogs has been achieved using a nanocrystalline-TiO2 on dodecyl-sulfated silica (B1680970) support (NCTDSS) as a recyclable catalyst, offering simple operation and high yields. ajgreenchem.com

Researchers have also developed a one-pot process for preparing 3-hydroxyquinolines where 3,4-dihydroquinolinium salts are generated in situ from aryldiazonium salts, alkenes, and nitriles, followed by oxidation. rsc.org

Table 3: Overview of One-Pot Syntheses for Dihydroquinoline Derivatives

| Catalyst/System | Key Steps | Starting Materials | Product | Reference |

|---|---|---|---|---|

| Au Nanoparticles / Base | Aerobic oxidation, hetero-Michael, aldol, crotonization | Allylic alcohols, o-amino benzaldehydes | 1,2-Dihydroquinolines | cardiff.ac.ukcardiff.ac.uk |

| Catalyst-Free | Four-component condensation | Resorcinol, aldehydes, acetoacetanilide, NH₄OAc | 1,4-Dihydroquinolines | researchgate.net |

| NCTDSS | Condensation reaction | Michael-donors, activated olefins | Dihydroquinoline analogs | ajgreenchem.com |

| Metal-Free | Diazonium salt reaction, cyclization, oxidation | Aryldiazonium salts, alkenes, nitriles | 3-Hydroxyquinolines | rsc.org |

Cascade Radical Addition/Cyclization Pathways

Cascade reactions involving radical intermediates are a cornerstone of modern heterocyclic synthesis, allowing for the rapid construction of complex molecules from simple precursors. The synthesis of dihydroquinolines and their analogs has greatly benefited from such strategies.

These pathways are typically initiated by the generation of a radical species, which can be achieved through metal catalysis or with a chemical oxidant under metal-free conditions. This radical then adds to the double bond of a suitable acceptor, such as an N-arylcinnamamide. preprints.orgmdpi.com The resulting intermediate undergoes a regioselective 6-endo-trig intramolecular cyclization onto the aryl ring. preprints.orgresearchgate.net The final steps usually involve an oxidation and deprotonation sequence to rearomatize and yield the stable dihydroquinoline product. mdpi.com

Both copper-catalyzed and metal-free versions of this cascade are well-documented. Duan's copper-catalyzed system uses TBPB to generate radicals from various C(sp³)-H bonds, which then add to N-arylcinnamamides. mdpi.com In a metal-free example, Luo, Liu, and their teams demonstrated that aliphatic aldehydes can serve as alkyl radical precursors in a cascade with N-arylcinnamamides, leading to alkyl-substituted dihydroquinolin-2(1H)-ones. preprints.orgresearchgate.net The reaction mechanism involves the formation of an acyl radical from the aldehyde, which then decarbonylates to form the key alkyl radical that initiates the cascade. researchgate.net These radical cascades exemplify elegant and efficient C-C and C-N bond-forming strategies for building the dihydroquinoline framework.

Derivatization Strategies and Functional Group Transformations

Esterification Reactions at the Hydroxyl Group

The hydroxyl group of this compound and its analogs is a key site for functionalization, with esterification being a common and important transformation. This derivatization is often performed to modify the molecule's properties.

A prominent example is found in the study of antitrypanosomal agents, where analogs of 1-benzyl-1,2-dihydro-2,2,4-trimethylquinolin-6-ol are investigated. nih.gov The corresponding acetate ester, 1-benzyl-1,2-dihydro-2,2,4-trimethylquinolin-6-yl acetate, serves as a lead compound and is considered a prodrug that can be hydrolyzed to the active dihydroquinolin-6-ol form. nih.govnih.gov This highlights the strategic use of esterification to create more stable or deliverable forms of the parent alcohol.

In a broader context, the esterification of hydroxylated quinolone cores is a well-established synthetic procedure. For instance, 4-hydroxy-2(1H)-quinolone can be readily converted to 2-oxo-1,2-dihydroquinolin-4-yl acetate by reacting it with acetic anhydride (B1165640). mdpi.compreprints.org This reaction can be performed in a basic solution with triethylamine (B128534) or under acidic conditions with acetic acid to achieve good yields. preprints.org Similarly, various 2-oxo-1,2-dihydroquinolin-4-yl acetate derivatives have been synthesized by reacting 4-hydroxy-2-quinolone with different acyl chlorides in pyridine (B92270). mdpi.com Another synthetic route involves the initial esterification of a 2-oxo-1,2-dihydroquinoline carboxylic acid using ethanol and sulfuric acid as a catalyst, forming an ester intermediate that is then used to build more complex carboxamide derivatives. mdpi.compreprints.org

Triflation and its Utility in Cross-Coupling Precursors

The phenolic hydroxyl group at the C-6 position of the this compound ring system is a key functional handle for synthetic modification. One of the most powerful strategies to activate this position for carbon-carbon bond formation is its conversion to a trifluoromethanesulfonate (B1224126) group, commonly known as a triflate (-OTf). This transformation is typically achieved by reacting the phenol (B47542) with triflic anhydride (Tf₂O) in the presence of a non-nucleophilic base like pyridine.

The resulting aryl triflate is an excellent leaving group, making the 6-position of the dihydroquinoline core highly susceptible to a variety of palladium-catalyzed cross-coupling reactions. unistra.fr This strategy serves as a gateway to a vast array of C-6 substituted analogs that are otherwise difficult to access. The utility of aryl triflates as electrophilic partners is well-established in modern organic synthesis. beilstein-journals.org

Common cross-coupling reactions utilizing aryl triflates include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or their esters to form biaryl structures or to introduce alkyl groups. unistra.frbeilstein-journals.orgnih.gov

Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl moieties, which are valuable precursors for further transformations. unistra.frmdpi.com

Heck Coupling: Reaction with alkenes to form C-6 vinylated dihydroquinolines. unistra.fr

Buchwald-Hartwig Amination: Reaction with amines to introduce nitrogen-based substituents at the C-6 position.

Cyanation: Reaction with cyanide sources, such as sodium cyanate, to introduce a nitrile group, which can be further elaborated. nih.gov

The conversion of the C6-hydroxyl to a triflate significantly expands the synthetic potential of this compound, enabling the introduction of diverse carbon and heteroatom substituents through reliable and versatile palladium-catalyzed methods. unistra.fr

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions with Aryl Triflates This table presents generalized reactions applicable to a 1,2-dihydroquinolin-6-yl triflate precursor based on established reactivity.

| Coupling Reaction | Coupling Partner | Resulting C-6 Substituent | Catalyst System (Typical) |

| Suzuki-Miyaura | R-B(OH)₂ | Aryl, Heteroaryl, Alkyl | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) |

| Sonogashira | R-C≡C-H | Alkynyl | Pd(0) catalyst, Cu(I) co-catalyst (e.g., CuI), Base (e.g., Et₃N) |

| Heck | Alkene | Alkenyl (Vinyl) | Pd(0) or Pd(II) catalyst, Base |

| Buchwald-Hartwig | R₂NH | Amino | Pd(0) catalyst, Phosphine Ligand, Base (e.g., NaOtBu) |

| Cyanation | NaCN or KCN | Cyano | Pd(0) catalyst, Ligand |

N-Substitution and its Synthetic Implications

The secondary amine at the N-1 position of the 1,2-dihydroquinoline ring is a frequent site for synthetic modification. Introducing substituents on the nitrogen atom can have profound effects on the molecule's chemical and biological properties, including its redox stability and biological activity. acs.org Common modifications include N-alkylation and N-acylation, which are typically straightforward to perform. ambeed.com

N-Alkylation is generally achieved by treating the 1,2-dihydroquinoline with an alkyl halide (e.g., benzyl bromide, methyl iodide) in the presence of a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF. mdpi.compreprints.org This reaction introduces an alkyl group, which can alter the steric and electronic environment of the molecule. For instance, N-benzylation has been a key modification in the development of certain bioactive dihydroquinoline derivatives. rsc.org

N-Acylation involves reacting the dihydroquinoline with an acylating agent like an acyl chloride or anhydride. This introduces an electron-withdrawing acyl group (e.g., acetyl, ethoxycarbonyl) onto the nitrogen. Such groups can serve multiple purposes:

Protecting Group: The N-acyl group can protect the nitrogen during subsequent reactions on other parts of the molecule.

Directing Group: An N-acyl or N-sulfonyl (e.g., tosyl) group can influence the regioselectivity of further transformations. For example, N-ethoxycarbonyl-N-propargylanilines are used as precursors in gold-catalyzed intramolecular hydroarylation to form 4-substituted-1,2-dihydroquinolines. mdpi.com

The choice of the N-substituent is therefore a critical aspect of the synthetic strategy, enabling the fine-tuning of the molecule's properties and directing the course of subsequent synthetic steps.

Table 2: Examples of N-Substitution Reactions on Dihydroquinoline Scaffolds

| Reaction Type | Reagent(s) | N-Substituent | Purpose / Implication |

| N-Alkylation | Benzyl bromide, K₂CO₃, DMF | Benzyl | Modulate biological activity, steric bulk |

| N-Acylation | Acetic anhydride or Acetyl chloride | Acetyl | Protection, modify electronics |

| N-Carbamoylation | Ethyl chloroformate | Ethoxycarbonyl | Directing group for cyclization mdpi.com |

| N-Sulfonylation | Tosyl chloride, Pyridine | Tosyl (Ts) | Directing group, activation |

Modification of Side Chains for Synthetic Diversity

Achieving synthetic diversity in the 1,2-dihydroquinoline framework is most often accomplished by constructing the heterocyclic ring from varied starting materials rather than by modifying existing side chains. The classic Skraup-Doebner-Von Miller reaction, which typically involves the reaction of an aniline with α,β-unsaturated aldehydes or ketones, has been modified and improved using modern catalytic methods to allow for a broad range of substituents. lookchem.com

A variety of catalytic systems have been developed to facilitate the cyclization of anilines with ketones or other carbonyl compounds, leading to dihydroquinolines with diverse substitution patterns, particularly at the C-2 and C-4 positions. These methods often offer milder reaction conditions and higher yields compared to traditional approaches. unistra.frlookchem.com

Key catalytic methods for generating side-chain diversity include:

Lanthanide Triflate Catalysis: Scandium triflate (Sc(OTf)₃) has been shown to be an effective catalyst for the reaction of anilines with ketones (like acetone) at room temperature, producing 2,2,4-substituted 1,2-dihydroquinolines in good yields. lookchem.com Bismuth triflate (Bi(OTf)₃) has also been used under microwave-assisted conditions. researchgate.net

Iron-Catalyzed Amination: An iron(III) chloride (FeCl₃·6H₂O) catalyzed intramolecular allylic amination of 2-aminophenyl-1-en-3-ols provides a facile route to 2- or 4-substituted 1,2-dihydroquinolines. acs.orgorganic-chemistry.org

Gold-Catalyzed Hydroarylation: Gold catalysts can promote the intramolecular hydroarylation of N-protected-N-propargylanilines to afford 4-substituted-1,2-dihydroquinolines. mdpi.com

Silver-Catalyzed Domino Reaction: Silver catalysis enables a domino reaction between simple anilines and alkynes to efficiently generate substituted 1,2-dihydroquinoline derivatives. acs.org

These methods allow for the incorporation of a wide range of functional groups and structural motifs onto the dihydroquinoline core by simply varying the aniline and carbonyl/alkyne coupling partners, providing a powerful platform for generating chemical libraries for drug discovery and materials science.

Table 3: Catalytic Methods for the Synthesis of Substituted 1,2-Dihydroquinoline Analogs

| Catalyst System | Starting Materials | Position(s) Substituted | Reference |

| Scandium triflate (Sc(OTf)₃) | Aniline, Ketone | C-2, C-2, C-4 | lookchem.com |

| Bismuth triflate (Bi(OTf)₃) | Aniline, Methyl pyruvate | C-2, C-2, C-4 | researchgate.net |

| Iron(III) chloride (FeCl₃·6H₂O) | 2-Aminophenyl-1-en-3-ol | C-2 or C-4 | acs.org |

| Gold(I) chloride (AuCl) | N-Ethoxycarbonyl-N-propargylaniline | C-4 | mdpi.com |

| Silver triflate (AgOTf) | Aniline, Alkyne | C-2, C-3, C-4 | acs.org |

Chemical Reactivity and Mechanistic Investigations of 1,2 Dihydroquinolin 6 Ol

Oxidation Pathways and Radical Chemistry

The chemical behavior of 1,2-dihydroquinolin-6-ol and its derivatives is significantly influenced by oxidation processes, which can lead to the formation of various reactive intermediates and products.

Formation of Stable Radicals and Quinone/Quinoneimine Derivatives

The oxidation of this compound and its analogs is a key transformation, often resulting in the formation of quinone imine intermediates through a two-electron oxidation process. nih.gov This structural feature, specifically the hydroxyl group at the C6 position of the 2,2,4-trimethyldihydroquinoline ring system, is crucial for this reactivity. nih.gov The resulting quinone imine species can be highly reactive. nih.gov The formation of these derivatives is a common oxidation pathway for dihydroquinolines. For instance, 1-ethyl-2,2,4-trimethyl-1,2-dihydroquinolin-7-ol (B1144973) can be oxidized to various quinoline (B57606) derivatives using common oxidizing agents. smolecule.com Similarly, the hydroxyl group of 2-chloroquinolin-6-ol (B1260770) can be oxidized to produce quinolin-6-one derivatives.

Electron spin resonance (ESR) experiments have provided evidence for the formation of radicals when Trypanosoma brucei is treated with the dihydroquinoline derivative 1-benzyl-1,2-dihydro-2,2,4-trimethylquinolin-6-yl acetate (B1210297) (OSU-40). nih.govresearchgate.net This supports the hypothesis that these compounds can generate radical species.

Nitroxide Radical Trapping Mechanisms

Nitroxide radicals, such as 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO), are known for their ability to trap other radical species. nih.gov This reactivity is central to their function as antioxidants and in controlled radical polymerization. nih.gov The mechanism often involves the rapid combination of a nitroxide with an alkyl radical to form an alkoxyamine. nih.gov This process is reversible, and the alkoxyamine can regenerate the nitroxide.

An alternative mechanism involves the acid-catalyzed reaction of a nitroxide with a peroxyl radical, which yields an oxoammonium ion. nih.gov This oxoammonium ion can then be reduced back to the nitroxide by an alkyl radical. nih.gov The rate of this reduction is very high, allowing it to effectively compete with the reaction of the alkyl radical with oxygen. nih.gov Nitroxides are efficient scavengers of various radicals, including peroxyl radicals, and their reactivity can be influenced by their chemical structure. researchgate.netmdpi.comnih.gov For example, the reaction of TEMPO with alkyl radicals occurs at diffusion-limited rates. mdpi.com The presence of radical scavengers like TEMPO can inhibit reactions that proceed through a free radical mechanism. nih.gov

Redox Cycling Phenomena in Dihydroquinolines

Redox cycling is a process where a molecule repeatedly undergoes reduction and oxidation reactions, often leading to the generation of reactive oxygen species (ROS). nih.govmdpi.com This phenomenon is a key aspect of the biological activity of certain dihydroquinoline derivatives. nih.gov The quinone imine intermediate formed from the oxidation of dihydroquinolin-6-ols can undergo a single-electron reduction and subsequent redox cycling in the presence of molecular oxygen, leading to the production of superoxide (B77818) radicals. nih.gov This process is believed to be central to the antitrypanosomal activity of these compounds. nih.gov

The disruption of cellular respiration can drive the generation of ROS by redox-cycling molecules. nih.gov In some cases, the activation of enzymes like Type II NADH dehydrogenase (NDH2) is crucial for augmenting the redox cycling activity of these compounds. nih.govnih.gov The process involves the reduction of the quinone by the enzyme, followed by spontaneous reoxidation of the resulting diphenol, which releases ROS. nih.gov

Reduction Reactions and Saturated Analog Formation

Reduction reactions of dihydroquinolines can lead to the formation of their more saturated analogs, such as 1,2,3,4-tetrahydroquinolines. ambeed.com This transformation can be achieved using various reducing agents. Common methods include catalytic hydrogenation with hydrogen gas over a palladium on carbon catalyst or the use of metal hydrides like lithium aluminum hydride (LiAlH4) and sodium borohydride (B1222165) (NaBH4). smolecule.comambeed.com

For example, 1,2-dihydroquinoline (B8789712) can be reduced to 1,2,3,4-tetrahydroquinoline. ambeed.com Similarly, 1-ethyl-2,2,4-trimethyl-1,2-dihydroquinolin-7-ol can be reduced to yield more saturated derivatives. smolecule.com The direct reduction of quinolines is often considered an efficient method for preparing tetrahydroquinolines. mdpi.com

Electrophilic and Nucleophilic Substitution Reactions

The 1,2-dihydroquinoline scaffold can undergo both electrophilic and nucleophilic substitution reactions, allowing for the introduction of various functional groups.

Like other aromatic compounds, 1,2-dihydroquinolines can participate in electrophilic aromatic substitution reactions. ambeed.com These reactions typically occur on the benzene (B151609) ring portion of the molecule. For example, nitration and halogenation can introduce substituents onto the aromatic ring. ambeed.com The positions of substitution are influenced by the existing substituents on the ring. For instance, electrophilic substitution on quinoline itself tends to occur at the C5 and C8 positions.

Nucleophilic substitution reactions are also possible, particularly at positions activated by electron-withdrawing groups or on substituents attached to the ring. For example, the ester group of methyl 2,2-dimethyl-1,2-dihydroquinoline-6-carboxylate can undergo nucleophilic substitution reactions like hydrolysis or transesterification. evitachem.com Similarly, the chlorine atom in 2-chloroquinolin-6-ol can be displaced by various nucleophiles, including amines, thiols, and alkoxides.

Photoinduced Reactivity and Photochemical Transformations

The irradiation of 1,2-dihydroquinoline derivatives with light can induce various chemical transformations. The specific products formed often depend on the substituents present on the dihydroquinoline ring and the solvent used for the reaction.

For instance, the irradiation of ethyl 2-substituted 1,2-dihydroquinoline-1-carboxylates can lead to the formation of allenic compounds or ethanol (B145695) adducts, depending on the solvent. rsc.org The formation of these products is rationalized to proceed through benzoazahexatriene intermediates. rsc.org

Photochemical reactions of N-arylacrylamides can lead to the synthesis of dihydroquinolin-2(1H)-ones through a 6π-photocyclization process. mdpi.comacs.org The reaction can be influenced by photosensitizers and proceeds through the formation of radical intermediates. mdpi.com Visible light-induced photoredox cyclization of N-arylacrylamides has also been developed for the synthesis of dihydroquinolinones. mdpi.com Furthermore, photo-induced oxidative radical cascade cyclization of N-methyl-N-arylcinnamamides with methanol (B129727) can also yield dihydroquinolin-2(1H)-ones under mild conditions. mdpi.compreprints.org The mechanism of these reactions often involves the generation of a triplet excited state, followed by radical addition and cyclization. mdpi.comresearchgate.net

Photoinduced Addition Reactions (e.g., Water, Methanol)

The photoinduced addition of solvents like water and methanol to the double bond of the 1,2-dihydroquinoline core is a notable photochemical reaction. researchgate.netresearchgate.net Studies on related 1,2-dihydroquinoline structures, such as 2,2,4-trimethyl-1,2-dihydroquinoline, reveal that photolysis leads to the Markovnikov addition of the solvent molecule to the C3-C4 double bond of the heterocycle. researchgate.netresearchgate.net For instance, photolysis in water yields the corresponding 4-hydroxy-1,2,3,4-tetrahydroquinoline, while in methanol, the 4-methoxy analog is formed. researchgate.net

The mechanism of this photoaddition has been investigated using flash photolysis techniques on model compounds like 2,2,4,6-tetramethyl-1,2-dihydroquinoline. rsc.org In neutral methanol, the reaction proceeds through the successive formation of two transient species. The first, with an absorption maximum around 420 nm, is associated with a proton transfer step, while the second, absorbing at approximately 480 nm, is proposed to be a carbocation intermediate. rsc.org The addition of the solvent nucleophile (methanol) to this carbocation is the final step in forming the product. rsc.org The key role of hydrogen bonding between the dihydroquinoline's N-H group and the protic solvent is considered essential for the photoinduced solvent addition to occur. researchgate.net Irradiation of ethyl 2-substituted 1,2-dihydroquinoline-1-carboxylates can also lead to ethanol adducts, rationalized via a benzoazahexatriene intermediate. rsc.org

Photolysis-Induced Radical Generation

The photolysis of 1,2-dihydroquinoline derivatives can induce homolytic bond cleavage, leading to the generation of radical species. Research on 2,2,4-trimethyl-1,2-dihydroquinolin-6-ol (B1330741) has shown that its photolysis results in the formation of aminyl radicals. researchgate.net The primary pathway for the disappearance of these radicals is dimerization. researchgate.net

In the presence of oxygen, the photolysis of 2,2,4-trimethyl-1,2-dihydroquinolin-6-ol can also lead to the formation of nitroxyl (B88944) radicals, although this is considered a side reaction with a low quantum yield. researchgate.net The generation of radicals is a common outcome of photochemical reactions, often initiated by the absorption of UV light, which provides the energy to break chemical bonds homolytically. uomustansiriyah.edu.iqsavemyexams.com This process can initiate further reactions, including radical chain mechanisms. The use of radical quenchers like TEMPO (2,2,6,6-tetramethylpiperidine-N-oxide) in photochemical experiments can help confirm the involvement of free radical intermediates by inhibiting product formation. beilstein-journals.org

Detailed Reaction Mechanisms and Kinetic Studies

The transformation of 1,2-dihydroquinolines and related structures can proceed through various complex reaction mechanisms, including those involving free radicals and cyclization events.

Free Radical Chain Mechanisms

Free radical chain reactions are characterized by three main stages: initiation, propagation, and termination. savemyexams.comsrmist.edu.in Initiation involves the formation of radicals, often through photolysis or thermolysis. uomustansiriyah.edu.iq In the propagation steps, a radical reacts with a stable molecule to form a new product and another radical, which continues the chain. savemyexams.com Termination occurs when two radicals combine to form a non-radical species. savemyexams.com

In the context of dihydroquinoline synthesis, radical additions to double bonds are common. srmist.edu.in For example, an alkyl radical can add to an alkene, and the resulting radical intermediate can then undergo cyclization. mdpi.compreprints.org The stability of the radical intermediates formed plays a crucial role in directing the reaction pathway; tertiary radicals are more stable than secondary, which are more stable than primary radicals. srmist.edu.in The presence of adjacent functional groups like carbonyls can also stabilize radical intermediates. srmist.edu.in Experiments using radical traps can substantiate the involvement of a free radical mechanism. beilstein-journals.org

Electrophilic Cyclization Mechanisms

Electrophilic cyclization is a key strategy for synthesizing quinoline and dihydroquinoline skeletons. nih.gov This process typically involves the attack of an internal nucleophile on a carbon-carbon multiple bond that has been activated by an electrophile. nih.gov For the synthesis of dihydroquinolin-2(1H)-ones from N-arylcinnamamides, an electrophilic cyclization mechanism has been proposed where an electrophilic species (e.g., a thio cation generated from an N-thiosuccinimide and a Lewis acid) adds to the double bond. mdpi.compreprints.org This addition generates a carbocationic intermediate which then undergoes an intramolecular cyclization (a Friedel-Crafts-type reaction) onto the appended aryl ring, followed by deprotonation to yield the final product. mdpi.compreprints.org

Various electrophiles, including ICl, I₂, Br₂, and PhSeBr, have been used to promote the 6-endo-dig electrophilic cyclization of N-(2-alkynyl)anilines to form substituted quinolines. nih.gov The reaction proceeds under mild conditions and tolerates a range of functional groups. nih.gov

Intramolecular Cyclization Processes

Intramolecular cyclization is a fundamental process in the synthesis of heterocyclic systems like dihydroquinolines. These reactions can be promoted by various catalysts and conditions, leading to different ring sizes and substitution patterns. Gold-catalyzed intramolecular hydroarylation (IMHA) of N-protected-N-propargylanilines is an effective method for producing 4-substituted-1,2-dihydroquinolines through a 6-endo cyclization. mdpi.comsemanticscholar.org The nature of the substituent on the nitrogen atom significantly influences the reaction's outcome. mdpi.com

The regioselectivity of these cyclizations can often be controlled by fine-tuning the catalyst. mdpi.comsemanticscholar.org For instance, in the cyclization of N-ethoxycarbonyl-N-propargyl-meta-substituted anilines, the choice of the gold catalyst's ligand and counter-ion can direct the cyclization to either the ortho- or para-position relative to the nitrogen substituent. mdpi.comsemanticscholar.org Radical-based intramolecular cyclizations are also prevalent. An aryl radical, for example, can undergo a 6-endo-trig cyclization to form a six-membered ring, a key step in some syntheses of dihydroquinolin-2-ones. mdpi.comrsc.org

| Cyclization Type | Precursor Example | Catalyst/Conditions | Product Type | Ref |

| Intramolecular Hydroarylation (IMHA) | N-ethoxycarbonyl-N-propargylanilines | Au(I) catalysts | 4-Substituted-1,2-dihydroquinolines | mdpi.comsemanticscholar.org |

| Radical Addition/Cyclization | N-arylcinnamamides with alkyl radicals | Photo-induced or chemical initiators | Substituted Dihydroquinolin-2-ones | mdpi.compreprints.org |

| Electrophilic Cyclization | N-(2-alkynyl)anilines | I₂, Br₂, PhSeBr | 3-Halo/seleno-quinolines | nih.gov |

Hydrogen/Deuterium (B1214612) Exchange Studies for Mechanistic Elucidation

Hydrogen/deuterium exchange (HDX) coupled with mass spectrometry (HDX-MS) is a powerful analytical technique used to probe the structure, dynamics, and interactions of molecules, particularly proteins. nih.govthermofisher.com The method relies on the exchange of labile hydrogens (like those on backbone amides) with deuterium when the molecule is placed in a deuterated solvent (e.g., D₂O). thermofisher.com The rate of this exchange is sensitive to the local chemical environment, including solvent accessibility and hydrogen bonding. nih.govthermofisher.com

In mechanistic chemistry, HDX can provide critical insights. For example, it can help identify the location of acidic protons and elucidate mechanisms involving proton transfer or enolate formation. researchgate.net A study on the photoinduced addition of methanol to a dihydroquinoline derivative used deuterated methanol (MeOD) to determine kinetic isotope effects. rsc.org The observed isotope effects helped to confirm that the mechanism involved a proton transfer step followed by nucleophilic addition. rsc.org By measuring the rate of deuterium incorporation, researchers can map regions of a molecule that are flexible or rigid and track conformational changes that occur during a reaction, providing valuable data to support or refute proposed mechanistic pathways.

Theoretical and Computational Chemistry of 1,2 Dihydroquinolin 6 Ol Systems

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for investigating the electronic properties of dihydroquinoline systems. These methods allow for the detailed analysis of molecular orbitals, charge distribution, and reactivity, offering a molecular-level understanding of their chemical behavior.

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure and properties of molecules. rsc.org It has been widely applied to study dihydroquinoline derivatives to optimize their molecular structures and predict a variety of properties. kuleuven.beresearchgate.net Common approaches involve using hybrid functionals like B3LYP or meta-GGA functionals such as M06-2X, paired with Pople-style basis sets like 6-311++G(d,p). kuleuven.beresearchgate.netnih.gov These combinations have proven effective in calculating geometrical parameters, vibrational frequencies, and electronic properties that are in good agreement with experimental data. rsc.orgkuleuven.be DFT serves as the foundation for analyzing frontier molecular orbitals, electrostatic potential, and various reactivity descriptors, providing a comprehensive picture of the molecule's chemical nature. rsc.orgmdpi.com

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. iucr.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. iucr.orgnih.gov A small energy gap generally signifies high chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. iucr.org

In dihydroquinoline systems, the distribution of HOMO and LUMO orbitals reveals the most probable sites for electrophilic and nucleophilic attacks. For instance, studies on various quinoline (B57606) derivatives show that the HOMO is often localized over the quinoline ring system, while the LUMO may be distributed across different parts of the molecule depending on the substituents. iucr.orgresearchgate.net This analysis helps in predicting how the molecule will interact with other reagents. rsc.org

Table 1: Example FMO Data for Dihydroquinoline Derivatives This table presents FMO data calculated for various dihydroquinoline derivatives using DFT methods, illustrating typical energy values.

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Source |

| Ethyl 1-(2-ethoxy-2-oxoethyl)-2-oxo-1,2-dihydroquinoline-4-carboxylate | -6.375 | -2.351 | 4.024 | kuleuven.be |

| 2-ethoxy-2-oxoethyl 2-(2-ethoxy-2-oxoethoxy)quinoline-4-carboxylate | -6.548 | -2.287 | 4.260 | kuleuven.be |

| Ethyl 1-(2-ethoxy-2-oxoethyl)-2-oxo-1,2-dihydroquinoline-4-carboxylate | -6.431 | -2.270 | 4.161 | kuleuven.be |

| Benzyl (B1604629) 1-benzyl-2-oxo-1,2-dihydroquinoline-4-carboxylate | -6.240 | -2.098 | 4.142 | iucr.org |

Note: Data is for illustrative purposes and derived from related structures. EHOMO and ELUMO values are converted from atomic units (a.u.) to electron volts (eV) where necessary (1 a.u. = 27.2114 eV).

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. mdpi.comnih.gov The MEP map is plotted on the molecule's electron density surface, with different colors representing different electrostatic potential values. nih.goviucr.org

Red regions indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack (nucleophilic sites). mdpi.com

Blue regions denote positive electrostatic potential, which is electron-poor, and represent favorable sites for nucleophilic attack (electrophilic sites). nih.govmdpi.com

Green regions correspond to neutral or near-zero potential. mdpi.com

For dihydroquinoline derivatives, MEP analysis typically reveals negative potential around the oxygen and nitrogen atoms, identifying them as nucleophilic centers. nih.govmdpi.com Conversely, positive potential is often observed around the hydrogen atoms of the aromatic ring and any N-H protons, marking them as electrophilic sites. acs.orgnih.gov This visual representation is instrumental in understanding intermolecular interactions and reaction mechanisms. iucr.org

Ionization Potential (I): I ≈ -EHOMO

Electron Affinity (A): A ≈ -ELUMO

Chemical Potential (μ): μ = (EHOMO + ELUMO) / 2

Chemical Hardness (η): η = (ELUMO - EHOMO) / 2

Global Softness (S): S = 1 / (2η)

Electronegativity (χ): χ = -μ = (I + A) / 2

Global Electrophilicity Index (ω): ω = μ² / (2η)

A high chemical potential suggests a greater tendency to donate electrons, while a low value indicates a better electron acceptor. nih.gov Chemical hardness measures the resistance to change in electron distribution; hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. iucr.org The electrophilicity index quantifies the ability of a molecule to accept electrons. nih.govmdpi.com These descriptors are crucial for comparing the reactivity of different dihydroquinoline derivatives and predicting their behavior in chemical reactions. mdpi.comchemrxiv.org

Table 2: Calculated Global Reactivity Descriptors for a Dihydroquinoline Derivative This table provides an example of calculated descriptors for Ethyl 1-(2-ethoxy-2-oxoethyl)-2-oxo-1,2-dihydroquinoline-4-carboxylate, based on data from reference kuleuven.be.

| Parameter | Formula | Value (eV) |

| Ionization Potential (I) | -EHOMO | 6.375 |

| Electron Affinity (A) | -ELUMO | 2.351 |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -4.363 |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.012 |

| Global Softness (S) | 1 / (2η) | 0.248 |

| Electronegativity (χ) | -μ | 4.363 |

| Electrophilicity Index (ω) | μ² / (2η) | 4.730 |

Note: Calculations are based on the FMO energies from reference kuleuven.be.

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a quantum chemical calculation into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. uni-muenchen.denih.gov This method provides detailed insights into the Lewis structure, charge distribution, and intramolecular interactions. uni-muenchen.de

Global and Local Reactivity Descriptors (e.g., Electrophilicity Index, Chemical Potential, Hardness, Softness, Ionization Potential)

Spectroscopic Property Prediction and Validation

Computational methods, particularly DFT, are frequently used to predict spectroscopic properties, which can then be compared with experimental data for structural validation. researchgate.net For dihydroquinoline derivatives, theoretical calculations of infrared (IR) and nuclear magnetic resonance (NMR) spectra are common. rsc.orgkuleuven.be

By calculating the harmonic vibrational frequencies, a theoretical IR spectrum can be generated. nih.gov The calculated wavenumbers and intensities of vibrational modes, such as N-H stretching, C=O stretching, and aromatic C-H bending, are often in good agreement with experimental FT-IR spectra, although scaling factors are sometimes applied to correct for anharmonicity and other systematic errors. researchgate.net

Similarly, the Gauge-Independent Atomic Orbital (GIAO) method is widely used to calculate NMR chemical shifts (¹H and ¹³C). rsc.org Comparing the computed chemical shifts with experimental NMR data provides a powerful method for confirming molecular structures, especially for complex molecules where signal assignment can be challenging. rsc.orgmdpi.com The strong correlation often found between theoretical and experimental spectra reinforces the accuracy of the computed molecular geometry and electronic structure. kuleuven.be

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| 1,2-Dihydroquinolin-6-ol |

| Ethyl 1-(2-ethoxy-2-oxoethyl)-2-oxo-1,2-dihydroquinoline-4-carboxylate |

| 2-ethoxy-2-oxoethyl 2-(2-ethoxy-2-oxoethoxy)quinoline-4-carboxylate |

| Benzyl 1-benzyl-2-oxo-1,2-dihydroquinoline-4-carboxylate |

| 1,2-dihydro-2,2,4-trimethylquinolin-6-yl 3,5-dimethoxybenzoate |

| 1-Benzyl-1,2-dihydro-2,2,4-trimethylquinolin-6-yl acetate (B1210297) |

| Tetracyanoethylene |

| 4-hydroxy-2-oxo-1,2-dihydroquinoline-7-carboxylic acid |

| 6,7-dichloro-5,8-quinolinedione |

Computational Infrared (IR) Spectroscopy

Computational infrared (IR) spectroscopy, primarily through Density Functional Theory (DFT), is a powerful tool for predicting the vibrational frequencies of molecules like this compound. rsc.orgbohrium.com By calculating the harmonic vibrational frequencies, researchers can assign the characteristic absorption bands observed in experimental IR spectra. researchgate.netnih.gov

DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can determine the vibrational modes of the molecule. rsc.org The theoretical frequencies are typically scaled by a factor (e.g., 0.961) to correct for anharmonicity and other systematic errors, leading to excellent agreement with experimental data. rsc.org For this compound, key vibrational modes would include the O-H stretch of the hydroxyl group, N-H stretch of the dihydroquinoline ring, C=C stretching in the aromatic ring, and various bending and deformation modes. Analysis of these computed spectra helps to unambiguously identify the molecule and understand its structural characteristics. researchgate.net For instance, the IR spectrum of a related dihydroquinoline derivative displayed nitrile and carbonyl functionalities at ν 2219 and 1714 cm⁻¹, respectively, alongside two NH groups at ν 3375 and 3240 cm⁻¹. nih.gov

Table 1: Predicted IR Vibrational Frequencies for a Representative Dihydroquinoline System (Note: This table is illustrative, based on typical values for related structures as specific data for this compound is not available.)

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) (Scaled) | Assignment |

| O-H Stretch | ~3400 | Phenolic hydroxyl group |

| N-H Stretch | ~3300 | Amine in dihydro- ring |

| C-H Stretch (Aromatic) | ~3100-3000 | Benzene (B151609) ring C-H bonds |

| C-H Stretch (Aliphatic) | ~2950-2850 | Dihydro- ring C-H bonds |

| C=C Stretch (Aromatic) | ~1600-1450 | Benzene ring skeletal vibrations |

| O-H Bend | ~1410 | Phenolic hydroxyl in-plane bend |

| N-H Bend | ~1550 | Amine in-plane bend |

Computational Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Computational NMR spectroscopy is an indispensable method for verifying the structure of newly synthesized compounds. rsc.org The Gauge-Including Atomic Orbital (GIAO) method, typically employed within a DFT framework, is widely used to calculate the ¹H and ¹³C NMR chemical shifts of quinoline and dihydroquinoline derivatives. rsc.orgresearchgate.net These theoretical calculations provide a basis for assigning the signals in experimental spectra. acs.org

The calculated isotropic shielding values are converted to chemical shifts by referencing them against a standard, commonly tetramethylsilane (B1202638) (TMS), which is also computed at the same level of theory. faccts.de The accuracy of these predictions is often high, with strong correlations (R² values of 0.98–0.99) between theoretical and experimental chemical shifts being reported for related structures. rsc.org For this compound, key ¹H NMR signals would include distinct peaks for the aromatic protons, the protons on the dihydropyridine (B1217469) ring, and the protons of the amine and hydroxyl groups. Similarly, ¹³C NMR calculations would predict the chemical shifts for each unique carbon atom, with factors like electronegativity and hybridization state causing significant variations. libretexts.org For example, sp² hybridized carbons in the aromatic ring and carbonyl carbons (in derivatives) resonate further downfield. libretexts.org

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: This table presents hypothetical data based on typical values for quinoline and dihydroquinoline structures for illustrative purposes.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2 | - | ~48.5 |

| H2 | ~3.4 | - |

| C3 | - | ~28.3 |

| H3 | ~2.8 | - |

| C4 | - | ~125.5 |

| C4a | - | ~124.4 |

| C5 | - | ~115.0 |

| H5 | ~6.7 | - |

| C6 | - | ~152.4 |

| C7 | - | ~116.0 |

| H7 | ~6.6 | - |

| C8 | - | ~127.4 |

| H8 | ~7.0 | - |

| C8a | - | ~142.5 |

| N1-H | ~4.1 | - |

| C6-OH | ~5.0 | - |

Molecular Modeling and Simulation Studies

Conformational Analysis and Stability

Molecular modeling techniques are used to explore the conformational landscape and stability of this compound. DFT calculations can determine the optimized molecular geometry, identifying the most stable conformer. rsc.orgeurjchem.com For dihydroquinoline systems, the non-aromatic ring introduces conformational flexibility. Computational models of similar structures, such as tetrahydrobenzo[h]quinolin-3-ol, show that the partially saturated ring often adopts puckered conformations like half-chair or envelope geometries to minimize steric strain.

The stability of different conformers can be evaluated by comparing their relative energies. These studies can also reveal the energy barriers for rotation around single bonds, providing insight into the molecule's dynamic behavior in solution. Frontier Molecular Orbital (FMO) analysis, which calculates the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is also used to assess the chemical stability and reactivity of the molecule. eurjchem.com

Molecular Docking Simulations for Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein, providing insights into potential intermolecular interactions. nih.gov This method is extensively used for dihydroquinoline derivatives to predict their binding affinity and mode of interaction with various biological targets, such as enzymes or receptors. researchgate.netnih.govresearchgate.net

In a typical docking simulation, the this compound molecule would be placed into the binding site of a target protein. The simulation then explores various conformations and orientations of the ligand, calculating a docking score that estimates the binding affinity (often in kcal/mol). nih.govnih.gov The results highlight key interactions, such as hydrogen bonds (e.g., involving the hydroxyl and amine groups), hydrophobic interactions, and π–π stacking, that stabilize the ligand-protein complex. researchgate.net These predictions are crucial for structure-based drug design, helping to identify promising lead compounds and suggest modifications to improve binding. mdpi.complos.org

Table 3: Representative Molecular Docking Results for Dihydroquinoline Derivatives with a Protein Target (Note: This table is illustrative, compiling typical data from studies on related compounds.)

| Compound | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Dihydroquinoline Derivative A | DNA Gyrase | -9.22 | ASP73, GLY77 | Hydrogen Bond |

| Dihydroquinoline Derivative B | VEGFR-2 | -6.63 | LYS868, ASP1046 | Hydrogen Bond, Hydrophobic |

| Dihydroquinoline Derivative C | P-glycoprotein | -7.50 | TYR307, PHE336 | π–π Stacking, Hydrophobic |

| Dihydroquinoline Derivative D | MurC Ligase | -8.10 | ARG373, SER153 | Hydrogen Bond |

Molecular Dynamics Simulations of Dihydroquinoline Systems

Molecular dynamics (MD) simulations provide a dynamic view of the behavior of molecules over time, offering deeper insights into the stability of ligand-protein complexes predicted by molecular docking. researchgate.netmdpi.com An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion, allowing researchers to observe conformational changes and interaction patterns. nih.gov

For a system containing this compound bound to a protein, an MD simulation would be run for a period of nanoseconds to assess the stability of the complex. researchgate.net Key parameters analyzed include:

Root Mean Square Deviation (RMSD): This metric tracks the deviation of the protein and ligand backbone atoms from their initial positions. A stable RMSD value over time suggests the complex is in equilibrium and the ligand is stably bound. researchgate.netresearchgate.net

Root Mean Square Fluctuation (RMSF): RMSF measures the fluctuation of individual amino acid residues, identifying flexible regions of the protein that may be involved in ligand binding. researchgate.netresearchgate.net

Intermolecular Interactions: The simulation allows for detailed analysis of the hydrogen bonds and other non-covalent interactions between the dihydroquinoline derivative and the protein, revealing which interactions are most persistent and crucial for binding stability. researchgate.net

These simulations are critical for validating docking results and understanding the dynamic mechanisms that govern molecular recognition. researchgate.net

Structure Activity Relationship Sar Studies: Chemical and Mechanistic Insights

Influence of Substituent Effects on Reactivity and Chemical Behavior

Impact of Core Substitutions on Electronic Properties

Substituents on the aromatic rings of the 1,2-dihydroquinoline (B8789712) core play a crucial role in modulating its electronic properties. The introduction of electron-donating or electron-withdrawing groups can significantly influence the electron density distribution across the bicyclic system.

Research has shown that the presence of electron-donating groups, such as methoxy (B1213986) (-OCH3) or methyl (-CH3), on the phenyl ring attached to the nitrogen atom generally enhances the efficiency of certain chemical reactions. mdpi.comsemanticscholar.org For instance, in gold-catalyzed intramolecular hydroarylation reactions to form 4-substituted-1,2-dihydroquinolines, electron-donating groups on the aniline (B41778) moiety lead to high yields of the desired products. mdpi.comsemanticscholar.org Conversely, the introduction of electron-withdrawing groups, like a chloro (-Cl) substituent, can result in moderate yields. semanticscholar.org

The electronic effects of substituents are critical for the molecule's reactivity. For example, the electron-withdrawing nature of a chlorine atom can influence the electron density across the quinoline (B57606) ring. In some cases, the position of a substituent is more influential than its electronic properties. For instance, the size and shape of substituents at the C(6) and C(7) positions of quinolin-2(1H)-ones have a greater impact on N1-alkylation than their electronic characteristics. mdpi.compreprints.org

Theoretical studies, such as those using Density Functional Theory (DFT), have been employed to analyze the effect of various substituents (both electron-donating and -withdrawing) at different positions on the dihydroquinoline ring. researchgate.net These computational models help in understanding how substitutions affect global reactivity indices and hydrophobic capacity. researchgate.net

| Substituent (R) on Aniline Ring | Electronic Effect | Yield (%) | Reference |

| -H | Neutral | High | mdpi.comsemanticscholar.org |

| -OMe | Electron-donating | High | mdpi.comsemanticscholar.org |

| -Me | Electron-donating | Quantitative | semanticscholar.org |

| -Cl | Electron-withdrawing | Moderate | semanticscholar.org |

| -COOMe | Electron-withdrawing | High | mdpi.com |

Role of N1-Substituents on Chemical Transformation Rates

Substituents at the N1 position of the 1,2-dihydroquinoline ring system have a profound effect on the rates of chemical transformations. The nature of the N1-substituent can influence the stability of the molecule and its intermediates, thereby affecting reaction kinetics.

For example, in the synthesis of 4-substituted-1,2-dihydroquinolines, the protecting group on the nitrogen atom is a critical factor. The use of an N-ethoxycarbonyl group has been shown to be effective in gold-catalyzed intramolecular hydroarylation reactions. mdpi.com In contrast, the N-protecting group on anilines can heavily influence the ratio of cyclization products in intramolecular Fujiwara-Moritani reactions. ehu.es

The steric and electronic properties of N1-substituents also play a role. In a study on quinolin-2-ones, replacing a methyl group on the nitrogen atom with ethyl, isopropyl, or phenyl substituents still allowed for the formation of the desired products in satisfactory yields. acs.org However, in the context of CB2 receptor affinity, modifying the N1-substituent from an n-pentyl group to a 2-(morpholin-4-yl)ethyl group led to a significant decrease in affinity. ucl.ac.be

Significance of the 6-Hydroxyl Group in Redox Processes

The 6-hydroxyl group is a key structural feature of 1,2-dihydroquinolin-6-ol, playing a central role in its redox behavior. This functional group is essential for the molecule's ability to undergo oxidation and participate in electron transfer reactions.

The antioxidant activity of many dihydroquinoline derivatives is attributed to the presence of the 6-hydroxyl group. google.com This group allows the molecule to form a quinone imine intermediate through a two-electron oxidation process. nih.gov This intermediate can then participate in redox cycling, generating reactive oxygen species, which is a proposed mechanism for the antitrypanosomal activity of these compounds. nih.gov

Studies have demonstrated that dihydroquinolines lacking the C6-hydroxyl group, and thus the ability to form a quinone imine, are significantly less potent against trypanosomes than their 6-hydroxy or 6-O-acetyl counterparts. nih.gov The redox properties of these compounds can be studied using techniques like cyclic voltammetry. For instance, an n-butyl dihydroquinoline derivative showed a first oxidation potential significantly lower than that of related Hantzsch esters, indicating its propensity for single-electron oxidation. goettingen-research-online.de

Elucidation of Key Pharmacophores and Chemophores from a Structural Perspective

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For this compound and its derivatives, the core bicyclic structure, along with specific substituents, constitutes the key pharmacophore for various applications.

The this compound scaffold itself has been identified as a crucial pharmacophore for antitrypanosomal drugs. nih.gov The quinoline ring system, in general, is considered a "privileged structure" in medicinal chemistry due to its presence in a wide range of biologically active compounds. ekb.eg

The concept of a chemophore relates to the structural features responsible for a compound's chemical properties. In the context of this compound, the 6-hydroxyl group is a critical chemophore for its redox activity. The quinoline core is also a fundamental chemophore for corrosion inhibition, as the high electron density of the nitrogenous bicyclic system allows for effective adsorption onto metal surfaces. researchgate.net

Correlations between Molecular Structure and Catalytic Efficiency

The molecular structure of 1,2-dihydroquinoline derivatives is directly linked to their efficiency as catalysts or their ability to be synthesized via catalytic methods.

In gold-catalyzed intramolecular hydroarylation reactions, the electronic nature of substituents on the N-propargylaniline precursors dictates the catalytic efficiency. Electron-donating groups on the aniline ring enhance the reaction, leading to higher yields of the 1,2-dihydroquinoline products. mdpi.comsemanticscholar.org

Furthermore, the ligand environment of the metal catalyst can influence the regioselectivity of the cyclization, determining whether the reaction proceeds to the ortho- or para-position. semanticscholar.org In some cases, the catalyst itself can be fine-tuned to achieve the desired regiodivergent cyclization. mdpi.com

The structure of dihydroquinoline-based molecules can also render them suitable as radical precursors in catalytic reactions. For example, 2,2'-biquinoline-derived alkyl-substituted dihydroquinolines have been shown to be competent radical precursors for various bond-forming reactions under copper catalysis. goettingen-research-online.de

Theoretical Models for Predicting Chemical Reactivity from Structural Modifications

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for predicting the chemical reactivity of this compound and its derivatives based on structural modifications. ehu.es These theoretical models allow for the in-silico analysis of how different substituents impact the electronic structure and reactivity of the molecule.

DFT calculations can be used to investigate frontier molecular orbitals (FMOs), such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy gap between HOMO and LUMO is a key indicator of a molecule's kinetic stability and reactivity potential; a smaller gap is often associated with higher reactivity. researchgate.net

These computational methods can also predict other quantum chemical descriptors like hardness, softness, and chemical potential, which provide further insights into the molecule's reactivity. researchgate.net By correlating these calculated parameters with experimental observations, theoretical models can help rationalize reaction outcomes and guide the design of new derivatives with desired properties. For instance, DFT studies have been used to understand the substituent effects on the stability of different tautomers and conformers of dihydroquinoline derivatives. researchgate.net

| Descriptor | Significance | Reference |

| HOMO-LUMO Energy Gap | Indicates kinetic stability and reactivity potential. | researchgate.net |

| Global Reactivity Indices | Provides information on electrophilicity and other reactivity aspects. | researchgate.net |

| Natural Bond Orbital (NBO) Analysis | Investigates donor-acceptor interactions within the molecule. | researchgate.netresearchgate.net |

| Average Local Ionization Energies (ALIE) | Helps determine important reactive sites on the molecule. | researchgate.net |

| Fukui Functions | Identifies sites susceptible to nucleophilic or electrophilic attack. | researchgate.net |

Future Directions and Emerging Research Avenues in 1,2 Dihydroquinolin 6 Ol Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The demand for environmentally benign chemical processes has spurred the development of novel and sustainable methods for synthesizing the 1,2-dihydroquinoline (B8789712) core. Research has shifted from classical methods, which often require harsh conditions or toxic reagents, towards greener alternatives that utilize efficient catalysts and milder conditions.

Recent advancements include:

Iron-Catalyzed Synthesis : Inexpensive and environmentally friendly iron(III) chloride has been successfully employed as a catalyst for the intramolecular alkyne-carbonyl metathesis of alkyne-tethered 2-amino benzaldehyde (B42025) derivatives to produce functionalized 1,2-dihydroquinolines in good to excellent yields. rsc.org Another facile and efficient method uses FeCl₃·6H₂O (2 mol%) to catalyze the intramolecular allylic amination of 2-aminophenyl-1-en-3-ols, affording various 1,2-dihydroquinoline derivatives in yields up to 96% under mild conditions. organic-chemistry.orgacs.org This approach is notable for its simplicity, high yields, and environmental compatibility. organic-chemistry.org

Gold-Catalyzed Reactions : Gold catalysts have emerged as powerful tools for synthesizing 4-substituted-1,2-dihydroquinolines. mdpi.comsemanticscholar.org An Au(I)-catalyzed intramolecular hydroarylation (IMHA) of N-ethoxycarbonyl protected-N-propargylanilines provides the target compounds in high yields. mdpi.comsemanticscholar.org This method demonstrates how fine-tuning the catalyst can control regioselectivity in the cyclization process. mdpi.com Additionally, a AuCl₃/AgSbF₆ system effectively catalyzes the intramolecular allylic amination of 2-(tosylamino)phenylprop-1-en-3-ols to give 1,2-dihydroquinolines. organic-chemistry.orgbeilstein-journals.org

Metal-Free and Microwave-Assisted Approaches : To further enhance sustainability, metal-free synthetic routes are being explored. A fast, transition-metal-free methodology using formamide (B127407) and potassium persulfate under microwave irradiation has been developed to synthesize dihydroquinolin-2-ones in just 10 seconds. bohrium.com Another approach involves a redox-neutral vinylogous cascade condensation/ cdnsciencepub.comrsc.org-hydride transfer/cyclization in ethanol (B145695), a green solvent, which produces 1,2-dihydroquinolines with water as the only byproduct. rsc.org

Palladium-Catalyzed Domino Reactions : Palladium catalysis enables the efficient synthesis of 1,2-dihydroquinolines from Morita-Baylis-Hillman (MBH) alcohols. nih.gov This domino reaction involves a Buchwald-type intermolecular C-N coupling followed by an intramolecular allylic amination, yielding the desired products in up to 95% isolated yield. nih.gov

| Methodology | Catalyst/Reagent | Key Advantages | Reference |

|---|---|---|---|

| Iron-Catalyzed Allylic Amination | FeCl₃·6H₂O | Inexpensive, environmentally friendly, mild conditions, high yields. | organic-chemistry.orgacs.org |

| Gold-Catalyzed Hydroarylation | JohnPhosAu(CH₃CN)SbF₆ | High yields, atom-economical, catalyst tuning for regioselectivity. | mdpi.comsemanticscholar.org |

| Microwave-Assisted Synthesis | Potassium persulfate (metal-free) | Extremely fast reaction times (10s), sustainable. | bohrium.com |

| Vinylogous Cascade Reaction | Metal-free | Uses green solvent (EtOH), water as only byproduct, controllable. | rsc.org |

| Palladium-Catalyzed Domino Reaction | Pd(PPh₃)₂Cl₂/DPPP | High yields from readily available starting materials. | nih.gov |

Exploration of Undiscovered Reaction Pathways and Mechanisms

A deeper understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and discovering new transformations. For 1,2-dihydroquinolines, research continues to challenge long-held mechanistic assumptions and uncover novel reaction pathways.

Disproportionation Reactions : The mechanism of acid-catalyzed disproportionation of 1,2-dihydroquinolines has been a subject of debate. It was commonly accepted to involve a hydride transfer from C-2 of one molecule to C-4 of another. However, evidence has shown this to be incorrect, with research now indicating that the reaction proceeds through a 3,4-dihydroquinoline intermediate. cdnsciencepub.com

Cascade and Domino Reactions : The development of cascade reactions, where multiple bonds are formed in a single operation, represents a significant advance in efficiency. The synthesis of 1,2-dihydroquinolines via a vinylogous cascade of condensation, cdnsciencepub.comrsc.org-hydride transfer, and cyclization is a prime example of such a pathway. rsc.org Similarly, domino reactions of Morita-Baylis-Hillman acetates with primary amines can generate highly substituted dihydroquinolines through a sequence of Sₙ2' displacement and SₙAr ring closure. mdpi.com

Palladium-Catalyzed Mechanisms : Palladium-catalyzed reactions often involve complex catalytic cycles. The synthesis of dihydroquinolines from MBH alcohols is proposed to occur via two sequential catalytic cycles: a Buchwald type intermolecular aryl amination followed by an intramolecular allylic amination. nih.gov Understanding these cycles is key to expanding the substrate scope and improving reaction efficiency.

Reaction with Nucleophiles : The reaction of related reagents like 2-ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline (B555866) (EEDQ) with nucleophiles has been studied to understand reactivity. These reactions proceed through a protonated species, and the rate is significantly influenced by the nature of the substituents on the dihydroquinoline ring, suggesting the initial attack of the nucleophile occurs at the oxycarbonyl group. rsc.org

Integration of Advanced Computational Techniques for Rational Design

Computational chemistry has become an indispensable tool in modern drug discovery and materials science, enabling the rational design and optimization of molecules like 1,2-dihydroquinolin-6-ol derivatives.

Density Functional Theory (DFT) : DFT calculations are widely used to investigate the electronic structure, stability, and reactivity of dihydroquinoline derivatives. nih.gov These studies can elucidate reaction mechanisms, predict the outcomes of reactions, and rationalize experimental observations. ehu.es For example, DFT has been used to study the structural properties of novel dihydroquinoline derivatives and compare theoretical data with experimental results from techniques like NMR spectroscopy. acs.orgresearchgate.net

Molecular Docking and QSAR : To guide the design of new therapeutic agents, molecular docking studies are performed to predict how dihydroquinoline derivatives bind to biological targets. nih.govnih.govresearchgate.net This, combined with Quantitative Structure-Activity Relationship (QSAR) models, helps in identifying key structural features (pharmacophores) responsible for biological activity. nih.gov The pharmacophore of antitrypanosomal drugs, for instance, has been identified as this compound. nih.gov

Molecular Dynamics (MD) Simulations : MD simulations provide insights into the dynamic behavior of ligand-receptor complexes over time. These simulations can assess the conformational stability of a dihydroquinoline derivative within the binding pocket of a target protein, offering a more detailed picture of the binding interactions. researchgate.net

| Computational Method | Application | Key Insights | Reference |

|---|---|---|---|